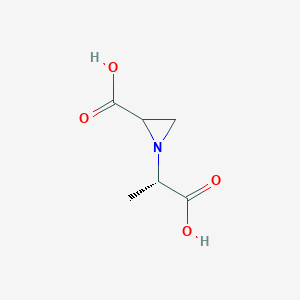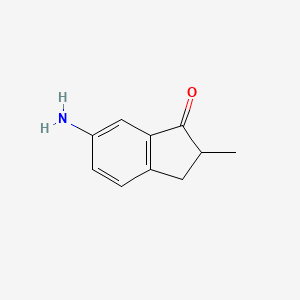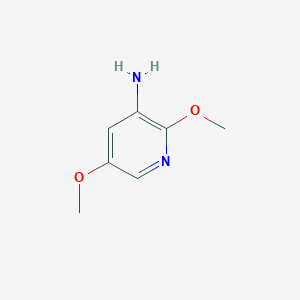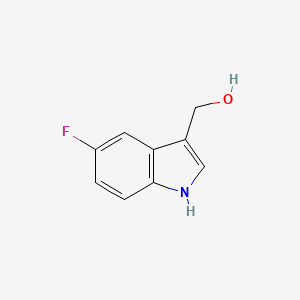
3-methyl-3H-quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-甲基-3H-喹啉-2-酮是一种杂环化合物,属于喹啉酮类。其特征在于喹啉环系在第三位有一个甲基,在第二位有一个酮基。
准备方法
合成路线和反应条件
3-甲基-3H-喹啉-2-酮的合成可以通过多种方法实现。一种常见的方法是使用乙酸酐使2-氨基苯甲酮环化。反应通常在回流条件下进行,生成所需的喹啉酮衍生物。
另一种方法是将邻氨基苯甲酸与丙酮在脱水剂(如多磷酸)存在下缩合。该反应也需要加热以促进环化过程。
工业生产方法
在工业环境中,3-甲基-3H-喹啉-2-酮的生产可能涉及使用连续流动反应器来优化反应条件和提高产率。可以微调溶剂、催化剂和反应参数的选择,以实现高效的大规模合成。
化学反应分析
反应类型
3-甲基-3H-喹啉-2-酮会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成具有不同官能团的喹啉酮衍生物。
还原: 还原反应可以将酮基转化为羟基,生成3-甲基-3H-喹啉-2-醇。
取代: 亲电取代反应可以将各种取代基引入喹啉环。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 溴或氯等试剂可用于卤化反应,而硝化可用硝酸进行。
主要产物
氧化: 具有羧基或羟基的喹啉酮衍生物。
还原: 3-甲基-3H-喹啉-2-醇。
取代: 卤代或硝化的喹啉酮衍生物。
科学研究应用
3-甲基-3H-喹啉-2-酮在科学研究中具有广泛的应用:
化学: 它作为构建块用于合成更复杂的杂环化合物。
生物学: 该化合物具有抗菌和抗病毒特性,使其成为药物开发的候选者。
医学: 它在治疗癌症和传染病等疾病方面具有潜在的治疗应用。
工业: 用于开发染料、颜料和其他工业化学品。
作用机制
3-甲基-3H-喹啉-2-酮的生物活性归因于其与各种分子靶标相互作用的能力。它可以抑制酶,与 DNA 结合,并破坏细胞过程。确切的作用机制取决于具体的应用和靶标。
相似化合物的比较
类似化合物
喹啉: 一种具有类似环结构但缺乏酮基的母体化合物。
2-甲基喹啉: 结构类似,但在第二位而不是第三位有一个甲基。
4-羟基喹啉: 在第四位有一个羟基,而不是在第二位有一个酮基。
独特性
3-甲基-3H-喹啉-2-酮由于其独特的取代模式而独一无二,赋予了其独特的化学和生物学特性。
属性
分子式 |
C10H9NO |
|---|---|
分子量 |
159.18 g/mol |
IUPAC 名称 |
3-methyl-3H-quinolin-2-one |
InChI |
InChI=1S/C10H9NO/c1-7-6-8-4-2-3-5-9(8)11-10(7)12/h2-7H,1H3 |
InChI 键 |
DUZVXHWCNJGFMK-UHFFFAOYSA-N |
规范 SMILES |
CC1C=C2C=CC=CC2=NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Nitroimidazo[1,5-a]pyridine](/img/structure/B11918348.png)





![(6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol](/img/structure/B11918358.png)







